molecular formula C20H14ClN3O B5618528 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

Cat. No. B5618528
M. Wt: 347.8 g/mol
InChI Key: UMQSGKQJNMICSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide, often involves the use of Mannich reactions and other techniques tailored to introduce specific substituents or functional groups. For example, the synthesis of N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide derivatives has been achieved using Mannich reaction, highlighting the versatility of this method in modifying the benzimidazole core for different biological activities (Sethi et al., 2018).

Molecular Structure Analysis

Structural analysis of benzimidazole derivatives reveals their conformational and electronic characteristics, which are crucial for their biological activity and chemical reactivity. X-ray crystallography and NMR studies provide insights into the molecular geometry, confirming the planarity of the benzimidazole system and its interactions with substituents, which influence the overall molecular shape and properties (Li Ying-jun, 2012).

Chemical Reactions and Properties

Benzimidazole compounds participate in a variety of chemical reactions, reflecting their reactivity towards electrophiles, nucleophiles, and other reagents. These reactions include halogenation, alkylation, and coupling reactions, which are pivotal in synthesizing derivatives with targeted chemical properties. Studies demonstrate the preparation and reactivity of N-benzimidoyl derivatives, emphasizing the compound's versatility in chemical transformations (Fuchigami & Odo, 1977).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. The crystalline structure, obtained through X-ray diffraction, provides detailed information on the molecular packing and intermolecular interactions within the solid state (Akkurt et al., 2012).

properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O/c21-16-9-2-1-8-15(16)20(25)22-14-7-5-6-13(12-14)19-23-17-10-3-4-11-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMQSGKQJNMICSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide

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